3-(Bromomethyl)-3-ethylhexane

Catalog No.
S13687659
CAS No.
M.F
C9H19Br
M. Wt
207.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Bromomethyl)-3-ethylhexane

Product Name

3-(Bromomethyl)-3-ethylhexane

IUPAC Name

3-(bromomethyl)-3-ethylhexane

Molecular Formula

C9H19Br

Molecular Weight

207.15 g/mol

InChI

InChI=1S/C9H19Br/c1-4-7-9(5-2,6-3)8-10/h4-8H2,1-3H3

InChI Key

VTUUCZDRLWVVER-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)(CC)CBr

3-(Bromomethyl)-3-ethylhexane is an organic compound with the molecular formula C8H17BrC_8H_{17}Br and a molecular weight of approximately 193.125 g/mol. It is classified as an alkyl bromide, specifically a bromoalkane, where a bromomethyl group is attached to the third carbon of a heptane chain that also has an ethyl group at the same carbon. The compound's structure can be represented as follows:

text
CH3-CH2-CHBr-CH2-CH2-CH2-CH3

This compound is notable for its potential applications in organic synthesis and as an intermediate in various

Typical for alkyl halides:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles like hydroxide ions, resulting in the formation of alcohols.
  • Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes.
  • Addition Reactions: It can react with other reagents, such as hydrobromic acid, leading to various products depending on reaction conditions and mechanisms involved .

The addition of hydrobromic acid to alkenes typically results in the formation of alkyl bromides through a two-step mechanism involving carbocation formation .

Several methods can be employed to synthesize 3-(Bromomethyl)-3-ethylhexane:

  • Alkylation of Bromomethyl Compounds: Starting from simpler brominated alkanes, alkylation reactions can introduce the ethyl group.
  • Halogenation of Alkenes: Alkenes can be treated with bromine or hydrogen bromide under controlled conditions to produce brominated products.
  • Radical Reactions: Free radical halogenation methods can also be applied to introduce the bromomethyl group onto the desired carbon chain.

Each synthesis method requires careful control of reaction conditions to ensure high yields and selectivity for the desired product.

3-(Bromomethyl)-3-ethylhexane has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives may be explored for medicinal properties.
  • Chemical Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.

Similar compounds include:

  • 1-Bromo-2-ethylhexane: An isomer where the bromine is located at the terminal position instead of at the third carbon.
  • 2-Bromo-3-ethylhexane: Another positional isomer that may exhibit different reactivity patterns due to the location of the bromine atom.
  • 3-Bromomethylheptane: A related compound that lacks the ethyl group but shares a similar backbone.

Comparison Table

CompoundMolecular FormulaUnique Features
3-(Bromomethyl)-3-ethylhexaneC8H17BrC_8H_{17}BrEthyl group at C3; versatile reactivity
1-Bromo-2-ethylhexaneC8H17BrC_8H_{17}BrBromine at terminal position
2-Bromo-3-ethylhexaneC8H17BrC_8H_{17}BrBromine at C2; different steric hindrance
3-BromomethylheptaneC8H17BrC_8H_{17}BrNo ethyl group; simpler structure

The uniqueness of 3-(Bromomethyl)-3-ethylhexane lies in its specific branching and functionalization, which can lead to distinct chemical behaviors compared to its isomers and related compounds.

XLogP3

4.3

Exact Mass

206.06701 g/mol

Monoisotopic Mass

206.06701 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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